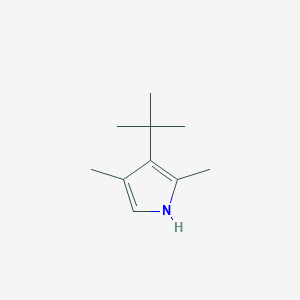

3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-tert-butyl-2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVULIPFEBVZBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652200 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151464-91-4 | |

| Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrroles

Several named reactions have become foundational in the construction of the pyrrole (B145914) ring, each offering distinct advantages and accommodating various substitution patterns.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely utilized method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction is typically conducted under neutral or mildly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.orgrgmcet.edu.in However, employing amine or ammonium (B1175870) hydrochloride salts, or conducting the reaction at a pH lower than 3, tends to favor the formation of furans as the primary product. organic-chemistry.orgrgmcet.edu.in

The mechanism of the Paal-Knorr pyrrole synthesis involves the amine attacking the two carbonyl groups in succession to form a cyclic intermediate, which then undergoes dehydration by eliminating two molecules of water to yield the pyrrole. alfa-chemistry.com The ring-forming step is considered the rate-determining step of the reaction. alfa-chemistry.com

A key advantage of the Paal-Knorr synthesis is its simplicity and efficiency, often providing good yields of the desired pyrrole. rgmcet.edu.in However, a notable drawback is the often-challenging preparation of the 1,4-dicarbonyl starting materials. alfa-chemistry.com

| Aspect | Description | References |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compound and ammonia or a primary amine. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.org |

| Conditions | Neutral or weakly acidic (e.g., acetic acid). pH < 3 favors furan (B31954) formation. | organic-chemistry.orgrgmcet.edu.in |

| Mechanism | Amine attacks both carbonyls, followed by cyclization and dehydration. | alfa-chemistry.com |

| Advantages | Simplicity and good yields. | rgmcet.edu.in |

| Disadvantages | Difficulty in preparing 1,4-dicarbonyl precursors. | alfa-chemistry.com |

Hantzsch Synthesis

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.org This multicomponent reaction is of significant interest due to the presence of pyrrole moieties in various biologically active natural products. wikipedia.org

The reaction mechanism begins with the attack of the amine on the β-ketoester to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org Subsequent loss of a water molecule leads to an imine, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. wikipedia.org The final step involves the elimination of a hydrogen atom and rearrangement of the double bonds to yield the aromatic pyrrole ring. wikipedia.org An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution. wikipedia.org

Despite its utility, the conventional Hantzsch synthesis often suffers from modest yields and a limited scope of possible substituents, which has spurred the development of more modern variations. thieme-connect.com

| Aspect | Description | References |

|---|---|---|

| Reactants | β-ketoester, ammonia or primary amine, and an α-haloketone. | wikipedia.org |

| Key Intermediates | Enamine, imine. | wikipedia.org |

| Mechanism | Formation of an enamine, which attacks the α-haloketone, followed by cyclization and aromatization. | wikipedia.org |

| Limitations | Often results in modest yields and has a limited substrate scope in its conventional form. | thieme-connect.com |

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely recognized reaction for generating substituted pyrroles. wikipedia.org It involves the reaction of an α-aminoketone with a compound that has an electron-withdrawing group positioned alpha to a carbonyl group. wikipedia.orgwikipedia.org Due to the high reactivity and tendency of α-aminoketones to self-condense, they are typically prepared in situ. wikipedia.org A common method for this in situ preparation is the reduction of an α-oximino ketone using zinc dust in acetic acid. wikipedia.orgechemi.com

The mechanism of the Knorr synthesis commences with the condensation of the amine and the ketone to form an imine. wikipedia.orgechemi.com This imine then tautomerizes to an enamine, which is followed by cyclization, elimination of a water molecule, and subsequent isomerization to furnish the final pyrrole product. wikipedia.orgechemi.com The original synthesis reported by Knorr utilized two equivalents of ethyl acetoacetate, one of which was converted to an oxime before reduction. wikipedia.org

| Aspect | Description | References |

|---|---|---|

| Reactants | α-aminoketone (often generated in situ) and a compound with an α-electron-withdrawing group to a carbonyl. | wikipedia.orgwikipedia.org |

| In situ Amine Generation | Reduction of an α-oximino ketone with zinc dust in acetic acid. | wikipedia.orgechemi.com |

| Mechanism | Condensation to an imine, tautomerization to an enamine, cyclization, dehydration, and isomerization. | wikipedia.orgechemi.com |

| Original Reactants | Two equivalents of ethyl acetoacetate. | wikipedia.org |

Targeted Synthesis of 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole

The specific substitution pattern of this compound requires more specialized synthetic strategies beyond the general classical methods.

Alkylation and Functionalization of Precursor Pyrroles

One direct approach to introduce a tert-butyl group onto a pyrrole ring is through Friedel-Crafts alkylation. The alkylation of pyrrole with tert-butanol (B103910) in the presence of a strongly acidic cation exchanger like Amberlyst 15 has been shown to be a high-yield, one-step method to produce both 2- and 3-tert-butylpyrroles. tandfonline.com

For more controlled synthesis, the alkylation of pre-functionalized pyrroles is a viable strategy. For instance, the tert-butylation of 2-pyrrolecarbonitrile can be catalyzed by aluminum chloride or gallium trichloride (B1173362). cdnsciencepub.com While aluminum chloride catalysis leads to a mixture of 5- and 4-t-butylated products, the use of gallium trichloride significantly improves the selectivity for the desired 4-t-butyl-2-pyrrolecarbonitrile. cdnsciencepub.com Subsequent hydrolysis and decarboxylation of this intermediate would yield 3-tert-butylpyrrole. cdnsciencepub.com

Decarboxylative Approaches in Pyrrole Synthesis

Decarboxylation is a key transformation in many pyrrole syntheses, often used to remove a carboxyl group that served as an activating or directing group. wikipedia.orgacs.org The decarboxylation of pyrrole-2-carboxylic acid, for example, is catalyzed by strong acids. acs.org The mechanism in acidic solution involves the protonation of the pyrrole ring at a carbon atom, which facilitates the subsequent removal of carbon dioxide. acs.orgchemtube3d.com This process can proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated pyrrole. acs.org

In the context of synthesizing substituted pyrroles, decarboxylation can be the final step after the pyrrole ring has been constructed with the desired substituents. For instance, a continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. nih.govsyrris.com In this process, the tert-butyl ester is hydrolyzed in situ, and a subsequent decarboxylation step could potentially be employed to yield the corresponding 3-substituted pyrrole. nih.govsyrris.com

Modern and Sustainable Synthetic Strategies for Pyrroles

Recent advancements in synthetic organic chemistry have prioritized the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. These strategies aim to reduce waste, minimize energy consumption, and utilize readily available starting materials. For the synthesis of highly substituted pyrroles, such as the target compound, these modern approaches offer significant advantages over classical methods like the Paal-Knorr or Hantzsch syntheses, which can be limited in scope and efficiency. acs.orgnih.gov

Transition Metal-Catalyzed Cyclization Reactions and C-H Functionalization

Transition metal catalysis has become an indispensable tool for the construction of complex heterocyclic systems, offering novel pathways for bond formation. nih.gov These methods provide atom-economical and step-economical alternatives to traditional synthetic routes. tohoku.ac.jp

Catalytic Cyclization: Rhodium and zinc catalysts have been effectively used in the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.org This method, which proceeds through the catalyst-induced decomposition of the azide, is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org While a direct application to synthesize this compound has not been explicitly detailed, the method's success with various alkyl-substituted substrates suggests its potential. organic-chemistry.org Similarly, titanium-catalyzed multicomponent [2+2+1] reactions of alkynes and imines provide a single-step synthesis of highly substituted pyrroles. nih.gov The strategic use of heteroatom-substituted alkynes, such as alkynyl boranes or stannanes, in these reactions allows for the formation of versatile pyrrole building blocks that can be further diversified. nih.gov

C-H Functionalization: Direct C-H functionalization of the pyrrole ring is a powerful strategy for introducing substituents without the need for pre-functionalized starting materials, a key principle of sustainable chemistry. researchgate.net Metal-catalyzed C-H functionalization has been explored extensively, though challenges remain. nih.gov For instance, nickel-catalyzed enantioselective C-H functionalization of N-alkenyl-substituted pyrroles has been developed to create chiral tetrahydroindolizines under mild conditions, highlighting the potential for precise control over the substitution pattern. researchgate.net While much of the focus has been on functionalizing existing pyrrole cores, these principles can be integrated into synthetic sequences. researchgate.net A notable transition-metal-free approach involves the base-mediated reaction of N-acylpyrroles. Depending on the choice of base, the reaction can be directed towards either a "pyrrole dance" rearrangement or a C-H functionalization of an external coupling partner like toluene, offering a chemoselective route to aroylpyrroles. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted and 2,4,5-Trisubstituted pyrroles | Room temperature reaction; mild conditions. | organic-chemistry.org |

| Ti-catalyst (e.g., Ti(NMe₂)₂(py)₂) | Alkynyl boranes/stannanes, isocyanides | 2-Heteroatom-substituted pyrroles | One-pot [2+2+1] cyclization; allows for further cross-coupling. | nih.gov |

| Ni(cod)₂ / Chiral NHC ligand | N-alkenyl-substituted pyrroles | Chiral annulated pyrroles (tetrahydroindolizines) | Enantioselective intramolecular C-H functionalization. | researchgate.net |

Photocatalytic and Electrochemical Synthetic Approaches

Harnessing light or electrical energy to drive chemical reactions offers a green alternative to conventional thermal methods. These approaches often proceed under mild conditions and can enable unique chemical transformations. nih.govrsc.org

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool for pyrrole synthesis. In one metal-free approach, a three-component reaction among primary amines, methyl acetoacetate, and carboxylic acids was achieved using benzophenone (B1666685) as a hydrogen atom transfer (HAT) photocatalyst. rsc.org This reaction proceeds under solvent-free conditions with a compact fluorescent lamp, representing a highly sustainable process. rsc.org Another strategy involves the visible-light-induced reduction of C-I bonds, which triggers a 1,5-hydrogen atom transfer process to construct polysubstituted pyrroles. researchgate.net

Electrochemistry: Electrochemical methods provide another avenue for sustainable pyrrole synthesis. Anodic oxidation can be used to form the pyrrole ring from suitable precursors. For example, the electrochemical reaction of primary amines and 1,3-dicarbonyl compounds can yield polysubstituted pyrroles. rsc.org The use of iodide as a mediator in a three-component reaction of amines, aldehydes, and β-dicarbonyl compounds allows for the synthesis of 1,2,3-trisubstituted pyrroles in good to excellent yields under mild voltages. rsc.org While the electrochemical oxidation of α,α'-disubstituted pyrroles has been studied, these reactions were noted to be irreversible, leading to soluble products rather than polymeric films often seen with N-substituted pyrroles. ibm.com The copolymerization of pyrrole with various substituted pyrroles has also been extensively studied electrochemically to produce materials with tailored properties. nih.govacs.org

Table 2: Photocatalytic and Electrochemical Pyrrole Syntheses

| Method | Reactants | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Photocatalysis | Primary amines, methyl acetoacetate, carboxylic acids | Benzophenone (metal-free) | Solvent-free; visible light source. | rsc.org |

| Electrochemistry | Amines, aldehydes, β-dicarbonyl compounds | Iodide mediator | Mild voltage; three-component reaction. | rsc.org |

| Electrochemistry | Primary amines, 1,3-dicarbonyl compounds | TfOH additive | Promotes in situ imine formation for cyclization. | rsc.org |

Continuous Flow Methodologies for Pyrrole Synthesis

Continuous flow chemistry, utilizing microreactors, offers superior control over reaction parameters, enhanced safety, and potential for scalability compared to traditional batch processing. secure-platform.com This technology is particularly well-suited for optimizing multistep syntheses and generating libraries of compounds. richmond.edu

A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed from tert-butyl acetoacetates, amines, and 2-bromoketones. acs.orgnih.gov A key innovation of this process is the utilization of the HBr byproduct from the Hantzsch-type reaction to hydrolyze the tert-butyl ester in situ, yielding the carboxylic acid in a single microreactor. acs.orgnih.gov This approach streamlines a process that would otherwise require multiple steps with intermediate workups and purifications. nih.gov Another flow process employs β-chloroenals, derived from aryl ketones, which react with amino acid esters at elevated temperatures to rapidly produce polysubstituted pyrroles in high yields. richmond.edu This method has been successfully used to generate a library of 12 different polysubstituted pyrroles. richmond.edu The conversion of multistep batch syntheses into a "fully telescoped" continuous flow process, where intermediates are not isolated, has been shown to significantly reduce reaction times and waste. secure-platform.com

Table 3: Continuous Flow Synthesis of Pyrroles

| Precursors | Key Reaction | Residence Time | Temperature | Key Advantage | Reference |

|---|---|---|---|---|---|

| tert-Butyl acetoacetates, amines, 2-bromoketones | Hantzsch reaction / in situ ester hydrolysis | Not specified | Not specified | One-step synthesis of pyrrole-3-carboxylic acids. | acs.orgnih.gov |

| Aryl-ketones (via β-chloroenals), glycine (B1666218) methyl ester | Vilsmeier-Haack / Cyclization | 30 min (cyclization step) | 145 °C (cyclization step) | Rapid synthesis from readily available materials. | richmond.edu |

| Benzyl-aryl-ketones, DMF, POCl₃, sarcosine/glycine | Vilsmeier-Haack / Cyclization | Not specified | High Temperature | Telescoped process in a single solvent. | secure-platform.com |

Carbene Incorporation and C-H Activation Strategies

Carbene chemistry provides a powerful method for the direct C-H functionalization of heterocycles. researchgate.net Metal carbenes, typically generated from diazo compounds, can undergo insertion into C-H bonds, leading to alkylated products. researchgate.net

Copper complexes have been shown to catalyze the reaction of 1H-pyrroles with diazo compounds, resulting in the selective formal insertion of a carbene group into the Cα-H bond. researchgate.net More recently, a manganese-catalyzed incorporation of carbene moieties from aryl diazoesters onto 1H-pyrroles was achieved using blue LED light. researchgate.net This method also proceeds via selective C2-H activation at room temperature. researchgate.net Another approach involves the coupling of enyne-imines with Fischer carbene complexes, which yields alkenylpyrrole derivatives through a proposed mechanism of alkyne insertion followed by nucleophilic attack and cyclization. nih.gov A novel, metal-free Ciamician-Dennstedt type reaction uses N-tosylhydrazones as carbene precursors to achieve ring expansion of pyrroles into functionalized pyridines, representing a skeletal editing strategy. researchgate.net

Reaction Chemistry and Functionalization of 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole nucleus is significantly more reactive towards electrophiles than benzene (B151609) due to the participation of the nitrogen lone pair in the aromatic π-system, which increases the electron density of the ring. For 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole, the C2, C3, and C4 positions are occupied by electron-donating alkyl groups (two methyl and one tert-butyl), which further activate the ring for electrophilic aromatic substitution (EAS). With the C2, C3, and C4 positions blocked, electrophilic attack occurs with high regioselectivity at the vacant C5 position.

Common EAS reactions applicable to this substrate include formylation and acylation.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring and is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgambeed.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic species, a chloroiminium ion, attacks the C5 position of the pyrrole. Subsequent hydrolysis of the intermediate iminium salt yields the corresponding 5-formylpyrrole derivative. Given the high reactivity of the substituted pyrrole ring, these reactions can often be carried out under mild conditions. ijpcbs.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder conditions than those used for benzene are typically required to avoid polymerization or side reactions. For a highly activated substrate such as this compound, the reaction would proceed readily at the C5 position to yield a 5-acylpyrrole.

Nucleophilic Reactions and Annulation Strategies

The electron-rich nature of the pyrrole ring makes it generally unreactive toward nucleophiles. Nucleophilic aromatic substitution is not a typical reaction pathway unless the ring is functionalized with a strong electron-withdrawing group and a suitable leaving group.

However, the this compound core can be employed in annulation reactions, particularly cycloadditions, to construct more complex fused-ring systems. In these reactions, the pyrrole can act as a 4π component (diene).

Diels-Alder and Related Cycloadditions: While less common than for furans, N-substituted pyrroles can participate as dienes in [4+2] cycloaddition reactions, especially with highly reactive dienophiles like benzynes. nih.gov The reaction of an N-aryl derivative of the target pyrrole with a benzyne, generated from a diaryliodonium salt, would be expected to yield a bridged-ring amine adduct. nih.gov Furthermore, [3+2] cycloaddition reactions are a versatile tool for building fused heterocyclic systems. Derivatives of the title compound, such as those containing an aldehyde at a ring position, can react with alkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.orgnih.gov These strategies showcase how the pyrrole core can be elaborated into bicyclic structures.

Functionalization at Specific Positions (e.g., N-functionalization, C-functionalization)

The structure of this compound offers distinct sites for selective functionalization: the nitrogen atom (N1), the single unsubstituted carbon (C5), and the alkyl substituents themselves.

N-Functionalization: The proton on the pyrrole nitrogen is moderately acidic and can be removed by a variety of bases (e.g., NaH, KOH, K₂CO₃) to generate the corresponding pyrrolide anion. organic-chemistry.org This anion is a potent nucleophile and readily reacts with a range of electrophiles in what is typically a highly regioselective N-alkylation or N-acylation reaction. organic-chemistry.orgresearchgate.net This method allows for the introduction of diverse substituents onto the nitrogen atom without affecting the pyrrole ring itself. Using propylene (B89431) carbonate offers a green chemistry approach to N-alkylation, avoiding the need for alkyl halides. mdpi.com

C-Functionalization:

C5-Functionalization: As discussed in section 3.1, this is the exclusive site for electrophilic aromatic substitution. Beyond EAS, modern catalytic methods offer alternative routes. A palladium(II)/norbornene co-catalyzed system enables the direct C-H alkylation of NH-pyrroles with primary alkyl halides specifically at the C-H bond adjacent to the nitrogen. organic-chemistry.org For the title compound, this provides a regioselective route to 5-alkylpyrroles under mild conditions. organic-chemistry.org

tert-Butyl Group Functionalization: The functionalization of the sterically hindered C-H bonds of the tert-butyl group itself represents a significant chemical challenge. torvergata.it However, recent advances in catalysis have demonstrated that non-directed hydroxylation of such congested primary C-H bonds is possible. Using a highly electrophilic manganese catalyst, a hydroxyl group can be installed on one of the methyl groups of the tert-butyl substituent, transforming it into a functional handle for further synthetic elaboration. torvergata.itudg.edu

Mechanistic Investigations of Key Transformations

The outcomes of the reactions involving this compound are dictated by well-established mechanistic pathways.

Mechanism of Vilsmeier-Haack Formylation: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from DMF and POCl₃. wikipedia.org This electrophile attacks the electron-rich C5 position of the pyrrole ring, the site of highest electron density. This step forms a resonance-stabilized cationic intermediate known as a sigma complex. Aromaticity is then restored by the loss of a proton from the C5 position. The resulting iminium species is stable until aqueous workup, during which it is hydrolyzed to afford the final 5-formylpyrrole product. organic-chemistry.orgwikipedia.org

Mechanism of N-Alkylation: This transformation follows a standard nucleophilic substitution pathway. A base abstracts the acidic N-H proton to generate the pyrrolide anion. This anion then acts as a nucleophile, attacking an electrophilic center, such as the carbon atom of an alkyl halide, in an Sₙ2 reaction to form a new N-C bond and displace the leaving group. organic-chemistry.org

Mechanism of Pd/Norbornene C-H Alkylation: This catalytic cycle is believed to begin with the formation of a palladium/norbornene complex. organic-chemistry.org This complex coordinates to the pyrrole and facilitates the regioselective activation of the C5-H bond. The subsequent steps involve oxidative addition of the alkyl halide to the palladium center, followed by reductive elimination which forms the C5-C bond and yields the alkylated pyrrole product. A final protodepalladation step regenerates the active catalyst. organic-chemistry.org

Regioselectivity and Stereoselectivity in Pyrrole Functionalization

Control over selectivity is a cornerstone of synthetic chemistry, and the reactions of this compound are governed by distinct regiochemical factors.

Regioselectivity: The substitution pattern of the starting material inherently directs the regiochemical outcome of many reactions.

N- vs. C-Functionalization: The choice between functionalizing the nitrogen or the carbon framework is determined by the reaction conditions. The use of a base to generate the pyrrolide anion strongly favors N-functionalization. organic-chemistry.org In contrast, acidic or neutral conditions with a suitable electrophile favor C-functionalization via electrophilic aromatic substitution at the C5 position.

C-Functionalization: For reactions occurring on the pyrrole ring itself, such as EAS or the palladium-catalyzed C-H alkylation, there is exceptionally high regioselectivity for the C5 position. organic-chemistry.org This is because it is the only unsubstituted position, and its reactivity is enhanced by the electron-donating effects of the nitrogen atom and the three alkyl substituents. Studies on the synthesis of other 2,3,4-trisubstituted pyrroles confirm that electronic effects are primary in dictating the position of reactivity. nih.govnih.govacs.org

Stereoselectivity: Stereoselectivity becomes a consideration when a reaction creates a new chiral center. While no specific examples have been reported for this compound, the principles can be extrapolated from related systems. For example, if a prochiral electrophile were to attack the C5 position, a racemic mixture of enantiomers would be expected unless a chiral catalyst or auxiliary is employed. Highly enantioselective cycloaddition reactions have been developed for other substituted pyrrole systems, such as the organocatalytic [6+2] cycloaddition of pyrrole-2-methides, demonstrating that high levels of stereocontrol are achievable. acs.org This suggests that derivatives of this compound could be valuable substrates for asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity and spatial relationships within the 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole molecule.

One-dimensional NMR provides foundational information about the chemical environment of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton group. The chemical shifts (δ) are influenced by the electron density around the nucleus and the magnetic effects of adjacent functional groups. Key expected signals include a broad singlet for the N-H proton, a singlet for the lone C5-H proton, and sharp singlets for the two methyl groups and the tert-butyl group. The integration of these signals corresponds to the number of protons in each group (1H, 1H, 3H, 3H, and 9H, respectively).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are anticipated: five for the pyrrole (B145914) ring carbons (C2, C3, C4, C5) and the attached quaternary carbon of the tert-butyl group, and four for the methyl carbons (two on the ring and the three equivalent carbons of the tert-butyl group). The chemical shifts of the ring carbons are characteristic of aromatic-like systems, while the aliphatic carbons of the substituents appear at higher field. organicchemistrydata.orgipb.pt

For comparative purposes, the reported NMR data for the structurally similar compound 2,4-Dimethyl-3-ethyl-1H-pyrrole (CAS 517-22-6) is presented below. chemicalbook.comchemicalbook.com The primary difference in the expected spectrum of the target compound would be the replacement of the ethyl signals (a quartet and a triplet) with a single, intense singlet for the nine equivalent protons of the tert-butyl group in the ¹H NMR, and the corresponding changes in the ¹³C NMR.

| Assignment | This compound (Predicted) | 2,4-Dimethyl-3-ethyl-1H-pyrrole (Experimental) chemicalbook.comchemicalbook.com | ||

|---|---|---|---|---|

| ¹H δ (ppm) | ¹³C δ (ppm) | ¹H δ (ppm) | ¹³C δ (ppm) | |

| N-H | ~7.5 (br s) | - | ~7.0 (br s) | - |

| C2 | - | ~125 | - | 123.8 |

| C2-CH₃ | ~2.1 (s) | ~12 | 2.16 (s) | 12.5 |

| C3 | - | ~120 | - | 117.8 |

| C3-substituent | 1.3 (s, 9H, t-Bu) | ~31 (quat.), ~30 (3xCH₃) | 2.38 (q, 2H, CH₂) / 1.08 (t, 3H, CH₃) | 17.3 (CH₂) / 15.6 (CH₃) |

| C4 | - | ~115 | - | 114.7 |

| C4-CH₃ | ~2.0 (s) | ~10 | 2.03 (s) | 10.7 |

| C5-H | ~6.4 (s) | ~106 | 6.36 (s) | 105.9 |

Two-dimensional NMR experiments are indispensable for confirming the precise structure by revealing through-bond and through-space correlations between nuclei. ipb.ptharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY is of limited use for the core structure due to the lack of adjacent protons on the ring. However, it would confirm the absence of coupling for the singlets observed in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signal at ~6.4 ppm to the C5 carbon, the methyl proton signals to their respective methyl carbons, and the tert-butyl protons to the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for connecting the substituent groups to the pyrrole ring. Expected key correlations include:

The C5-H proton to carbons C3 and C4.

The C2-CH₃ protons to carbons C2, C3, and C5.

The C4-CH₃ protons to carbons C3, C4, and C5.

The tert-butyl protons to the quaternary carbon of the tert-butyl group and to carbons C3 and C4 of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Key through-space correlations would be expected between the protons of the C3-tert-butyl group and the adjacent C2-methyl and C4-methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular formula of this compound is C₁₀H₁₇N, corresponding to a molecular weight of 151.25 g/mol . guidechem.com

The mass spectrum of the analogous 2,4-Dimethyl-3-ethyl-1H-pyrrole (MW 123.20 g/mol ) shows a prominent molecular ion peak [M]⁺• at m/z = 123 and a base peak at m/z = 108, corresponding to the loss of a methyl group ([M-15]⁺). nist.gov

For this compound, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺• at m/z = 151. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) to form a stable cation at m/z 136 ([M-15]⁺), which is often a favored fragmentation for alkyl-substituted aromatics. Another highly probable fragmentation would be the loss of the tert-butyl group to yield a fragment at m/z 94.

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 151 | [C₁₀H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 136 | [M - CH₃]⁺ | Loss of a methyl group, likely from C2 or C4, leading to a stable ion. |

| 94 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

High-Resolution Mass Spectrometry is a critical technique that measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would confirm the molecular formula C₁₀H₁₇N by matching the experimentally measured mass to the calculated exact mass of 151.1361 Da. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display several characteristic absorption bands. docbrown.infoyoutube.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Pyrrole N-H |

| ~3100 | C-H Stretch | Pyrrole C-H (at C5) |

| 2960-2850 | C-H Stretch | Aliphatic (tert-butyl and methyl groups) |

| ~1570 | C=C Stretch | Pyrrole ring vibration |

| 1460, 1370 | C-H Bend | Aliphatic (characteristic of tert-butyl group) |

| ~730 | C-H Bend (out-of-plane) | Pyrrole ring C-H |

The presence of a sharp, medium-intensity peak around 3400 cm⁻¹ is a clear indicator of the N-H bond of the pyrrole ring. Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations within the tert-butyl and methyl substituents. Vibrations associated with the pyrrole ring itself, which has some aromatic character, typically appear in the 1500-1600 cm⁻¹ region.

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govresearchgate.net To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.govmdpi.com

While a crystal structure for this specific compound is not publicly available, the analysis would provide precise data on:

Bond Lengths: The exact distances between all atoms (e.g., C-C, C-N, C-H).

Bond Angles: The angles formed between adjacent bonds, confirming the geometry of the pyrrole ring and its substituents.

Conformation: The spatial arrangement of the tert-butyl and methyl groups relative to the plane of the pyrrole ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group.

Other Advanced Techniques for Structural Confirmation

Beyond the principal spectroscopic methods of NMR and mass spectrometry, a suite of other advanced analytical techniques provides complementary information essential for the unambiguous structural confirmation and characterization of "this compound" and its derivatives. These methods probe various physicochemical properties, from elemental composition to thermal stability, collectively offering a holistic understanding of the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a compound. For a newly synthesized pyrrole derivative, comparing the experimentally determined percentages of these elements to the theoretically calculated values based on the proposed molecular formula provides a primary confirmation of its elemental composition and purity. nih.gov The structure of newly synthesized compounds can be confirmed by elemental analysis and other spectral techniques. nih.gov

For "this compound," the molecular formula is C₁₀H₁₇N. The theoretical elemental composition can be calculated from its molecular weight (151.25 g/mol ). Any significant deviation between the experimental and theoretical values would indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 79.40 |

| Hydrogen (H) | 1.008 | 17 | 17.14 | 11.33 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.26 |

| Total | | | 151.25 | 100.00 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. It is complementary to infrared (IR) spectroscopy. While IR spectroscopy measures the absorption of light corresponding to vibrational transitions, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a change in the polarizability of the molecule are Raman active.

For "this compound," the Raman spectrum would exhibit characteristic bands for the C-H, N-H, C-C, and C-N vibrations. The symmetric vibrations of the pyrrole ring and the tert-butyl group are typically strong in the Raman spectrum. For instance, the spectrum of the closely related 3-Ethyl-2,4-dimethyl-1H-pyrrole shows distinct signals that can be used for comparison. chemicalbook.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the pyrrole N-H bond. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in methyl and tert-butyl groups. |

| C=C Stretch (Pyrrole Ring) | 1500 - 1650 | Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bonds in the ring. |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to an excited state. It is particularly useful for identifying the presence of chromophores, which are unsaturated functional groups or aromatic systems. The pyrrole ring in "this compound" is a chromophore.

The UV-Vis spectrum of simple pyrroles typically displays strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic ring. researchgate.netresearchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the type and position of substituents on the pyrrole ring. researchgate.net For "this compound," the alkyl substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted pyrrole.

Table 3: Typical UV-Vis Absorption Data for Pyrrole Systems in a Non-polar Solvent

| Compound | Transition | Typical λ_max (nm) |

|---|---|---|

| Pyrrole | π → π* | ~210 |

| Pyrrole | π → π* | ~240 (shoulder) |

| This compound | π → π* | Expected ~215-225 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ipfdd.de It provides valuable information about the thermal stability, decomposition profile, and purity of a compound. ipfdd.de

A TGA thermogram of "this compound" would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases to its boiling or decomposition point, a significant drop in mass would be observed. The onset temperature of this mass loss is a measure of the compound's thermal stability. For a pure, non-polymeric compound, the decomposition may occur in a single, sharp step. The presence of impurities or residual solvent would be indicated by mass loss at lower temperatures. researchgate.net

Table 4: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 150 | ~0% | Sample is thermally stable, no loss of volatile impurities. |

| 150 - 250 | ~100% | Single-step decomposition/volatilization of the compound. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine thermal properties such as melting point, glass transitions, and heats of fusion.

For a crystalline solid like "this compound," DSC analysis would show a sharp endothermic peak at its melting point. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A sharp, well-defined peak is indicative of a high degree of purity, whereas a broad peak suggests the presence of impurities.

Table 5: Expected DSC Data for Crystalline this compound

| Parameter | Expected Observation | Significance |

|---|---|---|

| Onset Temperature | Specific temperature (°C) | Start of melting process. |

| Peak Temperature | Sharp endothermic peak at a specific temperature (°C) | Melting point of the compound. |

| Enthalpy of Fusion (ΔH_fus) | Positive value (J/g) | Heat required to melt the sample; related to crystallinity. |

Computational and Theoretical Studies on 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole, DFT calculations are instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a static, time-averaged picture of the molecule's most stable conformation.

Theoretical calculations for similar pyrrole (B145914) derivatives have been performed using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate structural parameters. mdpi.com For this compound, the key structural parameters of interest would be the geometry of the pyrrole ring and the orientation of the bulky tert-butyl group. The planarity of the pyrrole ring is a crucial factor in its aromaticity, and DFT can quantify any distortions induced by the substituents.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| C2-C3 Bond Length | ~1.38 Å | Indicates partial double bond character within the aromatic ring. |

| C3-C4 Bond Length | ~1.42 Å | Reflects the influence of the bulky tert-butyl substituent. |

| C-N Bond Lengths | ~1.37 Å | Typical for a pyrrolic nitrogen atom. |

| C3-C(tert-Butyl) Bond Length | ~1.54 Å | Standard single bond length between sp2 and sp3 hybridized carbons. |

| Dihedral Angle (Pyrrole Ring) | < 5° | Suggests a nearly planar ring, maintaining aromaticity. |

Note: The values in this table are illustrative and would be determined with high precision in a dedicated DFT study.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be achieved through variations of the Paal-Knorr synthesis, computational studies can map out the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies for each step.

A plausible mechanism for the formation of N-substituted pyrroles involves the reaction of a 1,4-dicarbonyl compound with a primary amine, catalyzed by an acid. acs.org Computational studies can model this process by:

Step 1: Protonation of a carbonyl oxygen.

Step 2: Nucleophilic attack by the amine.

Step 3: Intramolecular cyclization.

Step 4: Dehydration to form the aromatic pyrrole ring.

Furthermore, computational studies can be employed to understand the mechanisms of subsequent functionalization of the pyrrole ring. For instance, DFT calculations have been successfully used to elucidate the mechanism of rhodium-silver cooperative C-H alkynylation of pyrroles. acs.orgnih.gov Such studies propose a catalytic cycle involving intermediates and transition states, providing a detailed understanding of the reaction at a molecular level. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Reactivity and Electronic Properties

The reactivity of a molecule is intrinsically linked to its electronic properties. DFT calculations can provide a wealth of information about the electronic structure of this compound, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the nitrogen atom and the π-system of the pyrrole ring, indicating their susceptibility to electrophilic attack.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -5.5 eV to -6.5 eV | Indicates its potential as an electron donor in reactions. |

| LUMO Energy | 0.5 eV to 1.5 eV | Suggests its ability to accept electrons under certain conditions. |

| HOMO-LUMO Gap | ~6.0 eV to 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.5 D to 2.5 D | Indicates a moderate polarity of the molecule. |

Note: These values are estimations based on typical values for similar substituted pyrroles and would be precisely calculated in a specific computational study.

In Silico Approaches in Pyrrole Derivative Design

In silico methods are computational techniques used in drug discovery to predict the properties of molecules. These approaches are invaluable in the design of new pyrrole derivatives with potential therapeutic applications. For this compound as a scaffold, in silico studies can predict its drug-likeness and potential biological activity.

Molecular docking is a key in silico technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the prediction of binding affinity and the identification of key interactions. For example, pyrrole derivatives have been studied as potential inhibitors of various enzymes, and docking studies can help in designing molecules with improved binding characteristics.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico approach. These predictions help in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. mdpi.com

Table 3: Illustrative In Silico Predictions for a Hypothetical Drug Candidate based on the this compound Scaffold

| Parameter | Predicted Property | Importance in Drug Design |

| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. |

| Molecular Weight | < 500 g/mol | A key parameter for drug-likeness. |

| LogP | < 5 | Indicates appropriate lipophilicity for membrane permeability. |

| Number of H-bond donors | < 5 | Affects solubility and binding. |

| Number of H-bond acceptors | < 10 | Influences interactions with biological targets. |

| Predicted Target Affinity | High (e.g., -8.0 kcal/mol) | Indicates strong binding to a specific biological target. |

Note: This table provides a hypothetical example of the types of data generated from in silico studies for a drug candidate.

Emerging Applications and Material Science Contributions of 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole Derivatives

Applications in Polymer and Advanced Materials Science

The incorporation of the 3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole moiety into larger molecular and macromolecular structures has led to novel materials with tailored properties.

Monomeric Precursors for High Molecular Weight Polymers (e.g., Polyester (B1180765), Polyamide)

While direct polymerization of this compound into high molecular weight polyesters or polyamides is not extensively documented, the broader class of pyrrole (B145914) derivatives serves as a foundational component in specialized polymers. Pyrrole-imidazole (Py-Im) polyamides, for instance, are a class of synthetic oligomers capable of binding to the minor groove of DNA with high affinity and sequence specificity. mdpi.com The synthesis of these complex molecules often involves solid-phase techniques where pyrrole and imidazole (B134444) amino acids are sequentially coupled to form the polyamide backbone. epo.org Novel fatty acyl and phospholipid derivatives of pyrrole polyamides have also been synthesized to enhance properties like cytotoxicity against cancer cell lines. nih.gov

Furthermore, the copolymerization of pyrrole and other monomers onto polyester (PES) textiles has been demonstrated as a method to create conductive fabrics. nih.govresearchgate.net These studies highlight the versatility of the pyrrole ring as a building block in polymer chemistry. The functional groups on the pyrrole ring, such as the tert-butyl and dimethyl groups in the title compound, could be strategically exploited to influence the physical properties—such as solubility, thermal stability, and morphology—of resulting polymers.

Conductive Polymer Films for Chemical Sensing

Polypyrrole (PPy) is a well-known conductive polymer widely used in the development of chemical sensors and biosensors due to its straightforward electrochemical synthesis, environmental stability, and inherent conductivity. researchgate.netmdpi.compolymer-search.com PPy-based sensors operate by transducing chemical interactions into measurable electrical signals. science24.com These sensors have been developed for a variety of analytes, including gases and biologically relevant molecules like dopamine. mdpi.commdpi.com

However, the formation of electroactive PPy films is highly sensitive to the substitution pattern on the pyrrole monomer. Research has shown that steric hindrance, particularly at the α-positions (2 and 5) of the pyrrole ring, can significantly impede or even prevent electropolymerization. mdpi.com Even small substituents like a methyl group at an α-position can be sufficient to block the formation of a conductive polymer film. mdpi.com Given that this compound is substituted at both the 2- and 4-positions, the presence of the methyl group at the α-position (C2) and the bulky tert-butyl group at the β-position (C3) would likely present significant steric challenges to the radical coupling reactions required for polymerization. Therefore, while polypyrrole is a key material in chemical sensing, the direct use of this compound as a monomer for creating conductive films is expected to be difficult.

| Polymer Type | Monomer/Precursor | Application | Key Finding | Citation |

| Polyamide | Pyrrole-imidazole carboxamides | DNA-binding agents | Synthetic methods allow for the creation of sequence-specific DNA-binding molecules. | mdpi.comepo.org |

| Polyester Composite | Pyrrole and Carbazole | Conductive Textiles | Copolymerization onto polyester fabric yields materials with useful electrical properties. | nih.gov |

| Polypyrrole Film | Pyrrole | Chemical/Bio-Sensors | PPy films can be electrochemically deposited to detect analytes like dopamine. | mdpi.com |

| Substituted Polypyrrole | N-substituted pyrroles | Electroactive Films | Steric hindrance from substituents at the α-position can prevent electropolymerization. | mdpi.com |

Aggregation-Induced Emission Enhancement (AIEE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Pyrrole derivatives, particularly those functionalized with multiple bulky aryl substituents, have been shown to exhibit AIE or the related aggregation-enhanced emission (AEE) properties. nih.govresearchgate.net For example, studies on aryl-substituted pyrroles have demonstrated that a twisted molecular configuration, which prevents π–π stacking and restricts intramolecular rotation, is a key driver for the AIEE phenomenon. nih.gov Similarly, diketopyrrolopyrrole (DPP) derivatives featuring bulky triphenylamine (B166846) groups show significant fluorescence quantum yields in the solid film state due to the inhibition of aggregation-caused quenching. rsc.orgresearchgate.net

The this compound scaffold, with its sterically demanding tert-butyl group, is a promising platform for designing new AIEE-active materials. By attaching rotatable fluorophoric units to this core, it is conceivable that the steric hindrance from the tert-butyl group would facilitate the restriction of intramolecular rotations in the aggregated state, leading to enhanced light emission.

| Compound Class | Key Structural Feature | Observed Phenomenon | Proposed Mechanism | Citation |

| Aryl-substituted pyrroles | Twisted configuration with multiple phenyl groups | Aggregation-Induced Emission Enhancement (AIEE) | Restriction of Intramolecular Rotation (RIR) and prevention of parallel chromophore orientation. | nih.gov |

| Diketopyrrolopyrrole (DPP) Derivatives | Bulky triphenylamine moieties | High fluorescence in solid films | Inhibition of aggregation-caused quenching via RIR. | rsc.org |

| Coumarin-substituted multiarylpyrroles | Planar coumarin (B35378) substituent on a multiarylpyrrole core | Aggregation-Enhanced Emission (AEE) | The number and position of phenyl substituents significantly impact photophysical properties. | researchgate.net |

Functionalized Carbon Nanotube Derivatives

The functionalization of carbon nanotubes (CNTs) is crucial for improving their solubility and processability, enabling their integration into composite materials and biomedical applications. ox.ac.ukresearchgate.net Pyrrole derivatives have been successfully used to functionalize CNTs through both non-covalent (supramolecular) and covalent approaches. nih.govnih.gov

A notable method involves the Paal-Knorr reaction to synthesize pyrrole-terminated polymers, such as O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(-2-methoxyethyl)polypropylene glycol, which can then be attached to CNTs. nih.govresearchgate.net This approach leverages the reaction between an amino-terminated polymer and a diketone to create a pyrrole moiety that can interact with the sp²-hybridized surface of the CNTs. These functionalized CNTs have been explored as nano-conveyors for drug delivery systems, for example, with doxorubicin. nih.govresearchgate.net The pyrrole ring serves as a reactive handle that facilitates the modification and enhances the compatibility of CNTs with other materials. Given the success with 2,5-dimethyl-1H-pyrrole derivatives, it is plausible that this compound could be similarly employed to functionalize CNTs, with the tert-butyl group potentially offering a way to modulate the solubility and interfacial properties of the resulting CNT adducts.

Role in Catalysis and Ligand Design

The pyrrole nucleus is a valuable component in the design of ligands for transition metal catalysis due to its electronic properties and the synthetic versatility of the ring. Derivatives of this compound are of interest in this field because the substituents can be used to fine-tune the steric and electronic environment of a metal center.

The bulky tert-butyl group, in particular, can enforce specific coordination geometries and create sterically hindered pockets around a metal catalyst, which can influence selectivity in catalytic reactions. acs.org For example, di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a compound structurally related to the title molecule, has been reported as an important intermediate for synthesizing bis(pyrrol-2-yl-methyleneamine) ligands, which have excellent coordination abilities. nih.gov Furthermore, new pyrrole-based ligands have been synthesized for coordination with first-row transition metals like copper(II) and nickel(II) for potential application in water oxidation catalysis. researchgate.net

The tert-butyl group itself can be a site for catalytic transformation. Recent work has shown that a manganese catalyst can perform hydroxylation of the strong C-H bonds within a tert-butyl group, opening up novel synthetic pathways. chemrxiv.org In the context of organometallic chemistry, palladium-catalyzed reactions involving tert-butyl isocyanide and alkynes have been studied to understand the mechanisms of pyrrole formation. researchgate.net These studies underscore the potential of using the this compound scaffold to develop novel ligands and catalysts with tailored reactivity and selectivity.

Strategies in Medicinal Chemistry and Bioactive Compound Design

Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The design of bioactive compounds often involves modifying the substituents on the pyrrole ring to optimize interactions with a specific biological target.

The this compound structure offers several features that can be exploited in drug design. The lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross cell membranes. The substitution pattern also provides vectors for further functionalization to improve potency and selectivity. For example, novel pyrrole derivatives have been designed as multi-target agents for Alzheimer's disease by acting as selective monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors. mdpi.com Other research has focused on synthesizing 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues as potent antifungal and antimicrobial agents. mdpi.com These compounds were found to inhibit sterol 14α-demethylase, a key enzyme in fungi. mdpi.com The introduction of a bulky tert-butyl group into such scaffolds could be a viable strategy to enhance binding affinity or modulate the pharmacokinetic profile of the drug candidate.

| Bioactive Compound Class | Target/Activity | Design Strategy | Citation |

| Pyrrole-based hydrazide–hydrazones | MAO-B/AChE Inhibition (Alzheimer's Disease) | Multi-target ligand design using a pyrrole core to achieve selectivity. | mdpi.com |

| Pyrrole-2-carboxamides | Antifungal/Antimicrobial | Functionalization of the pyrrole scaffold to target sterol 14α-demethylase. | mdpi.com |

| Pyrrolo[2,1-f] mdpi.comnih.govmdpi.comtriazines | ALK Kinase Inhibition (Anticancer) | Diastereoselective synthesis to create potent and selective enzyme inhibitors. | nih.gov |

| Pyrrole-imidazole Polyamides | PD-L1 Expression Inhibition (Anticancer) | Designed to bind to the PD-L1 promoter region on DNA, downregulating its expression. | acs.org |

Design and Synthesis of Pyrrole-Based Bioactive Scaffolds

The creation of bioactive molecules hinges on the efficient and versatile synthesis of core scaffolds. For pyrrole derivatives, classical methods such as the Hantzsch, Paal-Knorr, and Knorr syntheses, along with various cycloaddition and transition-metal-catalyzed reactions, have been traditionally employed. syrris.com These methods, while effective, can sometimes be limited by multi-step processes that are not always efficient for generating large libraries of analogues for drug discovery. syrris.com

Modern synthetic strategies focus on improving efficiency, atom economy, and the ability to create diverse molecular libraries. One-pot, multi-component reactions are particularly valuable for this purpose. nih.gov For instance, a three-component reaction involving α-hydroxyketones, malononitrile, and ammonium (B1175870) acetate (B1210297) has been used to produce tetrasubstituted pyrroles under solvent-free conditions. alliedacademies.org

A significant advancement in the synthesis of pyrrole derivatives is the use of continuous flow chemistry. nih.govsyrris.com This automated, microreactor-based technology facilitates the rapid and efficient production of drug-like heterocyclic structures. nih.gov Researchers have developed a one-step continuous flow synthesis for highly substituted pyrrole-3-carboxylic acids directly from commercially available starting materials like tert-butyl acetoacetates, amines, and α-bromoketones. nih.govsyrris.com A key innovation in this process is the utilization of the HBr generated as a byproduct to hydrolyze the tert-butyl esters in situ, yielding the desired carboxylic acids in a single microreactor. nih.govsyrris.com This approach not only streamlines the synthesis but also enhances safety and reduces waste. nih.gov

These advanced synthetic methodologies enable the construction of various pyrrole-based scaffolds designed for specific biological targets. Examples include the synthesis of pyrrole-2-carboxamides, which have been investigated as potential treatments for drug-resistant tuberculosis, and N-substituted 3,4-pyrroledicarboximides, which have been evaluated for anti-inflammatory properties. nih.govnih.gov The ability to readily synthesize diverse libraries of these scaffolds is crucial for exploring their therapeutic potential. syrris.comnih.gov

| Synthetic Method | Reactants/Precursors | Product Type | Key Features | Reference |

| Hantzsch Pyrrole Synthesis | α-haloketones, β-ketoesters, ammonia (B1221849) or primary amines | Substituted pyrroles | Classical method for pyrrole ring formation. | syrris.com |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, ammonia or primary amines | Substituted pyrroles | A straightforward and common method. | nih.govalliedacademies.org |

| Continuous Flow Synthesis | tert-butyl acetoacetates, amines, α-bromoketones | Pyrrole-3-carboxylic acids | Highly efficient, one-step process with in situ hydrolysis. | nih.govsyrris.com |

| Multi-component Reaction | α-hydroxyketones, malononitrile, ammonium acetate | Tetrasubstituted pyrroles | One-pot, solvent-free, high-yield synthesis. | alliedacademies.org |

Exploration of Derivatives as Pharmacophores

The pyrrole ring is a widely recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govbiolmolchem.com Its presence in numerous marketed drugs validates its importance in medicinal chemistry. nih.gov By incorporating the pyrrole scaffold, chemists can design molecules that interact with specific biological targets, leading to a desired therapeutic effect. The substituents on the pyrrole ring play a critical role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. These studies involve systematically modifying the structure of a molecule and evaluating the impact on its biological activity. For pyrrole derivatives, SAR studies have provided crucial insights into designing more potent and selective agents.

Anti-TB Agents: In the development of pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for tuberculosis treatment, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-TB activity. nih.gov

STING Agonists: For 1H-pyrrole-3-carbonitrile derivatives acting as agonists for the STING (stimulator of interferon genes) receptor, SAR studies involved introducing various substituents onto an aniline (B41778) ring system to enhance potency. nih.gov

CYP450 Inhibitors: A series of 2-pyrrole-based chalcones were designed as potential inhibitors of cytochrome P450 (CYP) enzymes. SAR analysis showed that different substitution patterns led to varying selectivity and potency against different CYP1 isoforms. nih.gov For example, compound 18b in the study selectively inhibited CYP1B1 with an IC₅₀ of 0.21 μM. nih.gov

These examples demonstrate that the pyrrole scaffold serves as a versatile template. The strategic modification of its substitution pattern, a process guided by SAR studies, allows for the fine-tuning of biological activity against a wide range of targets.

| Pyrrole Scaffold | Target | Key SAR Finding | Reference |

| Pyrrole-2-carboxamides | MmpL3 (Tuberculosis) | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring increase activity. | nih.gov |

| 1H-Pyrrole-3-carbonitriles | STING Receptor | Introduction of various substituents on an aniline ring system modulates agonist activity. | nih.gov |

| 2-Pyrrole-based Chalcones | Cytochrome P450 1B1 | Specific substitutions lead to selective inhibition of CYP1B1. | nih.gov |

| Pyrrolo[3,4-c]pyrroles | COX-1/COX-2 | Replacement of aryl substituents with heteroaryl or cycloalkyl groups reduces COX-1 inhibition while maintaining high COX-2 inhibition. | nih.gov |

Evaluation of In Vitro Biological Activities

A critical step in the drug discovery process is the evaluation of the biological activities of newly synthesized compounds. For derivatives based on the this compound scaffold, in vitro assays are used to determine their potential as therapeutic agents, particularly for their antiproliferative and antioxidant effects. nih.gov

The antiproliferative properties of pyrrole derivatives have been extensively studied against various cancer cell lines. scitechnol.com A molecular hybridization approach was used to synthesize a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety. scitechnol.com These compounds were tested against the NCI-60 panel of human cancer cell lines. scitechnol.com Notably, compound 8f (5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) showed significant growth inhibition against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines. scitechnol.com

Similarly, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent antiproliferative effects. nih.gov Studies on these compounds revealed that the introduction of iodine at the C7 position significantly enhanced cytotoxic potency, reducing IC₅₀ values to sub-micromolar levels. nih.gov For instance, the 2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (2 ) was 5 to 20 times more potent than its non-iodinated counterpart (1 ). nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and, in some cases, robustly trigger apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 2,4-dimethyl-1H-pyrrole-3-carboxamides | Melanoma (MDA-MB-435), Breast (MDA-MB-468) | Significant antiproliferative activity (e.g., 37.54% GP for MDA-MB-435). | scitechnol.com |

| Halogenated pyrrolo[3,2-d]pyrimidines | Breast (MDA-MB-231), and others | Potent cytotoxicity, G2/M cell cycle arrest, apoptosis induction. | nih.gov |

| 2,3-diaryl pyrroles (Combretastatin A-4 analogues) | Leukemia (K-562), Breast (MDA-MB-231) | High antiproliferative activity (IC₅₀ of 0.07 μM for MDA-MB-231). | alliedacademies.org |

The antioxidant potential of phenolic compounds is well-established, and incorporating a hindered phenol (B47542) group is a common strategy for designing effective antioxidants. nih.gov The tert-butyl group, as present in the this compound structure, is a key component of many synthetic antioxidants like butylated hydroxytoluene (BHT). nih.gov The antioxidant activity of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. nih.govmdpi.com

Future Research Directions and Challenges in 3 Tert Butyl 2,4 Dimethyl 1h Pyrrole Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted pyrroles, particularly those with bulky groups like tert-butyl, remains a significant challenge, often plagued by low yields and poor regioselectivity. epa.gov Traditional methods like the Paal-Knorr, Knorr, and Hantzsch syntheses may be inefficient for constructing such sterically congested systems. rsc.org

Future research will necessitate the development of more sophisticated and efficient synthetic strategies. Key areas of focus include:

Catalytic Cascade Reactions: Palladium-catalyzed cascade reactions have shown promise for creating highly functionalized pyrroles from simple starting materials in a single pot, offering a more efficient alternative to traditional methods. nih.gov Similarly, iron-catalyzed domino reactions starting from nitroarenes are emerging as a greener approach. rsc.org Adapting these catalytic systems for the specific synthesis of 3-(tert-butyl)-2,4-dimethyl-1H-pyrrole could provide a high-yield, atom-economical route.

Organocatalytic Methods: The use of organocatalysts, such as urea (B33335) or N-Heterocyclic Carbenes (NHCs), in conjunction with methods like the Paal-Knorr condensation, offers an environmentally friendly and often milder alternative to metal-based catalysis. nih.gov Research into organocatalytic routes could improve the sustainability of synthesizing sterically demanding pyrroles.

Flow Chemistry: For reactions that are difficult to control or scale up, flow chemistry presents a valuable tool. It allows for precise control over reaction parameters, which can be crucial for managing the reactivity and stability of pyrrole (B145914) intermediates, potentially mitigating issues like ring polymerization. numberanalytics.com

Skeletal Recasting: An innovative strategy involves the "skeletal recasting" of simpler pyrroles into more complex, fully substituted ones. acs.org This method, which proceeds through dearomative deconstruction and rearomative reconstruction steps, could be a powerful tool for accessing synthetically challenging architectures like this compound. acs.org

A comparison of potential future synthetic approaches is outlined below:

| Synthetic Strategy | Potential Advantages | Key Challenges for Target Compound |

| Catalytic Cascade Reactions | High efficiency, atom economy, one-pot synthesis. rsc.orgnih.gov | Catalyst tolerance to bulky substrates, regioselectivity control. |

| Organocatalysis | Metal-free, environmentally friendly, mild conditions. nih.gov | Catalyst loading, reaction times, achieving high yields with sterically hindered substrates. |

| Flow Chemistry | Precise reaction control, improved safety, scalability. numberanalytics.com | Initial setup costs, optimization of flow parameters for specific reactions. |

| Skeletal Recasting | Access to highly substituted pyrroles from simple precursors. acs.org | Availability of suitable starting pyrroles, controlling rearrangement pathways. |

Advanced Functionalization and Derivatization Strategies

Once the this compound core is synthesized, the next frontier is its selective functionalization to create novel derivatives. The electron-rich nature of the pyrrole ring typically directs electrophilic substitution, but modern methods offer more precise control. nih.gov

Future research will likely explore:

C-H Bond Functionalization: This is a major area of modern organic chemistry. nih.gov Developing metal-catalyzed or photocatalyzed methods to directly functionalize the remaining C-H bond (at the C5 position) or even the methyl groups would be a significant advance. This avoids the need for pre-functionalized starting materials and offers a more direct route to new derivatives. nih.gov

Directed Metalation: Using the N-H group or a pre-installed directing group could allow for regioselective metalation followed by quenching with an electrophile. This would provide precise control over where new functional groups are installed, which is crucial for building complex molecules.

Photocatalysis and Electrochemistry: These modern synthetic tools enable radical-based functionalizations under mild conditions, which can be difficult to achieve with traditional methods. nih.gov Applying these techniques could unlock new reaction pathways for derivatizing the sterically hindered pyrrole core.

Multicomponent Reactions: Novel multicomponent reactions that use a pre-formed pyrrole as a building block could lead to the rapid assembly of complex, highly functionalized structures in a single step. rsc.org

Exploration of New Application Areas in Materials Science and Catalysis

The unique steric and electronic properties of this compound make it an intriguing candidate for applications in materials science and catalysis.

Materials Science: Pyrrole-based polymers are known for their conductive properties. researchgate.netresearchgate.net The bulky tert-butyl group in this compound could be exploited to create polymers with controlled morphologies and porosities. Research into its use as a monomer for conjugated microporous polymers (CMPs) could lead to materials with applications in gas storage, separation, or as heterogeneous catalysts. frontiersin.org The substitution pattern might also be used to fine-tune the electronic properties of organic semiconductors or dyes. rsc.org

Catalysis: Pyrrole derivatives can serve as effective ligands for transition metal catalysts. nih.govresearchgate.net The specific steric hindrance provided by the tert-butyl group and the electronic environment created by the methyl groups could be used to design novel ligands that impart high selectivity in catalytic transformations. For example, such ligands could be explored in cross-coupling reactions or in the development of catalysts for artificial photosynthesis. researchgate.net

Interdisciplinary Research with Emerging Scientific Fields

The structural features of this compound could be leveraged in interdisciplinary research, bridging organic synthesis with fields like supramolecular chemistry and chemical biology.